Bafetinib, formerly known as INNO-406 or NS-187, is a potent, orally bioavailable, small molecule tyrosine kinase inhibitor (TKI). [] It functions as a second-generation BCR-ABL TKI and demonstrates a high degree of selectivity in targeting specific tyrosine kinases, primarily BCR-ABL, Lyn, and Fyn, without significant activity against Src. [, , ]
Bafetinib falls under the category of tyrosine kinase inhibitors, specifically targeting the Bcr-Abl and Lyn kinases. These kinases play crucial roles in cell signaling pathways that regulate cell growth and division, making them significant therapeutic targets in cancer treatment.
The synthesis of Bafetinib involves several strategic modifications to enhance its potency and selectivity compared to its predecessor, imatinib. The synthetic pathway is characterized by:
Bafetinib has a complex molecular structure characterized by:
The three-dimensional conformation of Bafetinib allows it to effectively inhibit the activity of its target kinases.
Bafetinib undergoes specific chemical reactions primarily related to its interactions with target proteins:
These reactions are critical for understanding how Bafetinib exerts its therapeutic effects in cancer treatment.
Bafetinib's mechanism of action involves:
This multifaceted mechanism highlights Bafetinib's potential as a targeted therapy in oncology.
Bafetinib exhibits several notable physical and chemical properties:
These properties are essential for its formulation as a therapeutic agent.
Bafetinib has several promising applications in cancer therapy:
Ongoing research continues to explore its efficacy and safety profile across various malignancies.
Bafetinib (INNO-406/NS-187) represents a rationally designed second-generation tyrosine kinase inhibitor (TKI) characterized by its dual inhibitory capability against both Bcr-Abl and Lyn kinase. This strategic targeting addresses two critical oncogenic drivers in chronic myeloid leukemia (CML). While Bcr-Abl is the primary oncoprotein resulting from the Philadelphia chromosome translocation (t(9;22)), Lyn kinase—a member of the Src family kinases (SFKs)—plays a pivotal role in mediating survival signals in Bcr-Abl-positive and -negative leukemic cells. Notably, Lyn overexpression is frequently observed in blast crisis CML and contributes to apoptosis resistance through alternative signaling cascades [1] [4].
Chemical proteomic profiling in K562 cells (a CML-derived cell line) revealed that bafetinib binds to 33 distinct protein targets. Crucially, it exhibits high selectivity within the SFK family, primarily inhibiting Lyn without substantial activity against other SFKs like Hck or Fgr. This distinguishes it from broader SFK inhibitors such as dasatinib. The therapeutic rationale for dual inhibition lies in simultaneously suppressing the primary oncogenic driver (Bcr-Abl) and a key compensatory survival pathway (Lyn), thereby overcoming a common resistance mechanism observed with first-generation TKIs [1] [3] [4].
Table 1: Bafetinib's Selectivity Profile Among Key Kinase Targets
Kinase Target | Biological Role in CML | Bafetinib Binding Affinity | Functional Consequence |
---|---|---|---|
Bcr-Abl | Primary oncogenic driver; constitutive tyrosine kinase activity | High (IC₅₀: 5.8 nM) | Suppresses proliferation and survival of CML clones |
Lyn | Src-family kinase; mediates alternative survival signaling | High (IC₅₀: 19 nM) | Overcomes resistance from Bcr-Abl-independent pathways |
Other SFKs (Hck, Fgr) | Src-family kinases with overlapping functions | Low/negligible | Minimized off-target effects |
c-Kit | Stem cell factor receptor | Moderate | Limited clinical relevance at therapeutic doses |
PDGFR | Platelet-derived growth factor receptor | Moderate | Limited clinical relevance at therapeutic doses |
Bafetinib’s molecular structure features a modified anilino-pyrimidine scaffold derived from imatinib, optimized to enhance interactions within the ATP-binding pocket of Bcr-Abl. Key structural modifications include:
Crystallographic analyses reveal that bafetinib stabilizes Bcr-Abl in the inactive DFG-out conformation, where the activation loop adopts a closed position obstructing ATP access. This binding mode is shared with imatinib but augmented by bafetinib’s extended interactions with the allosteric pocket. The enthalpic contribution to binding energy is substantially increased due to optimized hydrogen bonding with the hinge region residue Glu286 and water-mediated bridges with Asp381 [4] [8]. Computational simulations further demonstrate a reduced dissociation rate (koff) for bafetinib compared to imatinib, explaining its prolonged occupancy of the kinase active site [1] [4].
Bafetinib demonstrates variable efficacy against several clinically relevant Bcr-Abl mutants, though its activity is intrinsically constrained by the gatekeeper position (T315). Its binding kinetics are primarily influenced by mutations affecting:
Table 2: Bafetinib Sensitivity Against Common Bcr-Abl Mutants
Mutation Location | Representative Mutant | Fold Change in IC₅₀* vs. Wild-Type | Molecular Mechanism of Sensitivity/Resistance |
---|---|---|---|
P-loop | G250E | 8.5x ↑ | Destabilizes hydrophobic pocket interactions |
P-loop | Y253F | 6.2x ↑ | Disrupts π-stacking with benzamide ring |
P-loop | E255K | 12.1x ↑ | Induces P-loop collapse; steric hindrance |
Catalytic domain | F317L | 4.7x ↑ | Disrupts hydrophobic spine architecture |
Catalytic domain | F359V | 1.2x ↑ | Reduces steric hindrance; minor affinity gain |
SH2-contact site | M351T | 2.1x ↑ | Indirectly alters kinase domain dynamics |
Lower IC₅₀ values indicate higher sensitivity |
Chemical proteomic data further corroborate these findings, showing reduced pull-down efficiency of bafetinib-bound mutants like Y253F and E255K in competitive affinity purification assays. Notably, bafetinib retains moderate efficacy against M351T and H396P mutants due to their minimal impact on the DFG-out conformation stabilization. However, its inability to inhibit T315I remains a critical limitation, as the substitution eliminates a key hydrogen bond and introduces steric bulk that impedes inhibitor binding [1] [6] [7].
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